![molecular formula C18H25N5O2 B11159076 trans-N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B11159076.png)
trans-N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
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Overview
Description
N-[2-(4-METHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a cyclohexane ring substituted with a carboxamide group, a tetrazole ring, and a methoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Methoxyphenyl Ethyl Intermediate: This step involves the reaction of 4-methoxyphenethylamine with appropriate reagents to form the desired intermediate.
Cyclohexane Carboxamide Formation: The intermediate is then reacted with cyclohexane carboxylic acid under specific conditions to form the cyclohexane carboxamide.
Tetrazole Ring Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
N-[2-(4-METHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological systems, providing insights into their potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and neurological pathways.
Pathways Involved: It may modulate pathways such as the NF-kB inflammatory pathway and ER stress response, leading to its potential neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A precursor in the synthesis of the compound, known for its use in organic synthesis.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxyphenyl group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
N-[2-(4-METHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to its combination of a cyclohexane ring, a tetrazole ring, and a methoxyphenyl ethyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H25N5O2 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H25N5O2/c1-25-17-8-4-14(5-9-17)10-11-19-18(24)16-6-2-15(3-7-16)12-23-13-20-21-22-23/h4-5,8-9,13,15-16H,2-3,6-7,10-12H2,1H3,(H,19,24) |
InChI Key |
PFCAHONZNZXOMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCC(CC2)CN3C=NN=N3 |
Origin of Product |
United States |
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